Cas no 154-87-0 (Cocarboxylase)
Cocarboxylase Chemical and Physical Properties
Names and Identifiers
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- cocarboxylase
- Thiamine Pyrophosphate Chloride
- Thiamine pyrophosphate
- Thiamine-d3 Pyrophosphate Chloride (d3-Major)
- Aneurinepyrophosphoric acid Cocarboxylase Thiamine pyrophosphate chloride
- Vitamin B1 Pyrophosphoric Acid Ester Chloride
- Aneurinepyrophosphoric acid
- Thiamine diphosphate chloride
- Vitamin B1
- [2-[3-[(4-Amino-2-methyl-pyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-5-yl]ethoxy-hydroxy-phosphoryl]oxyphosphonic acid chloride
- co-bi
- biosyth
- nutrase
- berolase
- bivitasi
- b-neurox
- coxylase
- pyrolase
- bioxylasi
- cocarbina
- Cocarboxilasa
- Farmaneurina
- Cocarboxylasum
- Pyruvodehydrase
- Cocarboxil
- Metabolase
- Coenbione
- Diphosphothiamin
- Co-carboxylase
- Diphosphothiamine
- Thiamine-PP
- Thiaminediphosphate
- TPP (coenzyme)
- Thiaminpyrophosphate
- Thiaminepyrophosphate
- TDP (thiamin ester)
- Cocarboxylasum [INN-Latin]
- Thiamine pyrophosphoric ester
- Cocarboxilas
- TPP
- Thiamin diphosphate
- ThPP
- Thiamine diphosphate
- Thiamin pyrophosphate
- Cocarboxylase
-
- MDL: MFCD00038740
- Inchi: 1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)
- InChI Key: AYEKOFBPNLCAJY-UHFFFAOYSA-N
- SMILES: CC1[N+](CC2C(N)=NC(C)=NC=2)=CSC=1CCOP(OP(=O)([O-])O)(=O)O
Computed Properties
- Exact Mass: 460.01400
- Monoisotopic Mass: 460.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 568
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 197
- XLogP3: -3.894
Experimental Properties
- Solubility: H2O: soluble50mg/mL, clear to very slightly hazy, colorless
- Water Partition Coefficient: It is soluble in water.
- PSA: 216.83000
- LogP: -1.57310
- Sensitiveness: Sensitive to light and heat
- Color/Form: 1 mg/mL (50:50 Methanol:Water)
- Solubility: It is soluble in water.
Cocarboxylase Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Hazardous Material transportation number:1759
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:3-8-10
- RTECS:XI7552000
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Cocarboxylase Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0183-5G |
Thiamine Pyrophosphate Chloride |
154-87-0 | >98.0%(T) | 5g |
¥390.00 | 2024-04-17 | |
| Alichem | A089004500-100g |
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-4-methylthiazol-3-ium chloride |
154-87-0 | 95% | 100g |
409.64 USD | 2021-06-01 | |
| S e l l e c k ZHONG GUO | S6102-25mg |
Thiamine pyrophosphate hydrochloride |
154-87-0 | 99.95% | 25mg |
¥876.46 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BL09961-1g |
Cocarboxylase |
154-87-0 | ≥97% | 1g |
¥285元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BL09961-5g |
Cocarboxylase |
154-87-0 | ≥97% | 5g |
¥1175元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LT0441-1g |
Cocarboxylase |
154-87-0 | ≥98% | 1g |
¥240元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LT0441-5g |
Cocarboxylase |
154-87-0 | ≥98% | 5g |
¥950元 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10104-1g |
TPP |
154-87-0 | ,97% | 1g |
¥160.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10104-5g |
TPP |
154-87-0 | ,97% | 5g |
¥415.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10104-25g |
TPP |
154-87-0 | ,97% | 25g |
¥1688.00 | 2021-09-02 |
Cocarboxylase Suppliers
Cocarboxylase Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Thiamines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Pyrimidines and pyrimidine derivatives Thiamines
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
- Solvents and Organic Chemicals Organic Compounds
Additional information on Cocarboxylase
Cocarboxylase: A Comprehensive Overview
Cocarboxylase, also known as coenzyme A, is a crucial molecule in biochemistry that plays a pivotal role in various metabolic processes. With the CAS number 154-87-0, this compound is essential for the functioning of living organisms, particularly in energy production and biosynthesis. Recent advancements in molecular biology have shed light on its intricate mechanisms and its significance in maintaining cellular homeostasis.
The structure of Cocarboxylase is composed of a nucleotide linked to a 3'-(3-amino-2-hydroxypropyl) group, which is further attached to a pantothenic acid moiety. This unique structure allows it to act as a cofactor for numerous enzymes, facilitating reactions such as fatty acid synthesis, amino acid metabolism, and the citric acid cycle. Its role in these processes underscores its importance in energy metabolism and cellular energy production.
Recent studies have explored the role of Cocarboxylase in aging and age-related diseases. Research indicates that maintaining adequate levels of this coenzyme may contribute to longevity by optimizing mitochondrial function and reducing oxidative stress. Moreover, its involvement in the regulation of gene expression has opened new avenues for understanding its broader impact on cellular health.
In the context of metabolic disorders, such as obesity and diabetes, Cocarboxylase has been identified as a potential therapeutic target. Its ability to modulate lipid metabolism and insulin sensitivity suggests that interventions targeting this molecule could offer novel treatments for these conditions. Clinical trials are currently investigating the efficacy of coenzyme A supplements in improving metabolic health outcomes.
The biosynthesis of Cocarboxylase involves several steps, including the conversion of pantothenic acid into pantethine and subsequent modifications to form the active coenzyme. Deficiencies in this molecule can lead to severe metabolic disruptions, highlighting the need for adequate dietary intake of pantothenic acid. Emerging research is also exploring the role of gut microbiota in synthesizing this compound, suggesting a potential link between gut health and systemic levels of coenzyme A.
From an evolutionary perspective, the presence of Cocarboxylase in all domains of life underscores its fundamental role in biological processes. Its conservation across species indicates that it has been critical for life's adaptation and survival throughout evolutionary history. This evolutionary perspective provides valuable insights into its biochemical functions and potential applications in biotechnology.
In conclusion, Cocarboxylase, with its CAS number 154-87-0, is a vital molecule with far-reaching implications in biochemistry and medicine. Its role in energy metabolism, aging, and metabolic disorders positions it as a key area of research for advancing our understanding of cellular function and developing innovative therapeutic strategies.
154-87-0 (Cocarboxylase) Related Products
- 59-43-8(Thiamine)
- 273724-21-3(Thiamine Monophosphate Dihydrate)
- 67-03-8(Thiamine hydrochloride)
- 23883-45-6(Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-,chloride, monohydrochloride (9CI))
- 136-09-4(3-(4-amino-2-methylpyrimidin-5-yl)methyl-5-(2-{(hydrogen phosphonatooxy)(hydroxy)phosphoryloxy}ethyl)-4-methyl-1,3-thiazol-3-ium)
- 16028-14-1(Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-,chloride, hydrochloride (1:1:1))
- 104114-88-7(Thiazolium,2-acetyl-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-,chloride (1:1))
- 68684-55-9(Cocarboxylase tetrahydrate)
- 10023-48-0(Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-)
- 15666-52-1(Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,8,8-tetrahydroxy-4,6,8-trioxido-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)-,chloride (1:1))